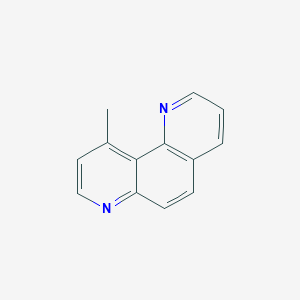

10-Methyl-1,7-phenanthroline

Description

Significance of Phenanthroline Derivatives in Contemporary Chemistry

Phenanthroline and its derivatives are heterocyclic organic compounds that have garnered considerable attention in diverse areas of chemistry. Their rigid, planar structure and the presence of two nitrogen atoms make them excellent chelating agents, capable of forming stable complexes with a wide range of metal ions. cymitquimica.comcymitquimica.com This property is fundamental to their application in coordination chemistry, where they serve as ligands in the formation of metal complexes with tailored electronic and photophysical properties. cymitquimica.comwikipedia.org

These derivatives are crucial in catalysis, with applications in reactions like the Heck reaction and direct arylation. rsc.orgacs.org Furthermore, their ability to interact with biological molecules has led to their investigation as potential therapeutic agents. nih.gov The versatility of the phenanthroline scaffold allows for the synthesis of a vast number of derivatives with modified steric and electronic properties, enabling the fine-tuning of their functions for specific applications. sioc-journal.cnacs.org

Unique Structural and Electronic Features of 10-Methyl-1,7-phenanthroline

This compound is an isomer of the more commonly studied 1,10-phenanthroline (B135089). The specific placement of the nitrogen atoms at the 1 and 7 positions, along with the methyl group at the 10-position, imparts distinct structural and electronic characteristics to the molecule.

The asymmetry in the nitrogen atom placement in the 1,7-phenanthroline (B34526) core, compared to the symmetric 1,10-phenanthroline, can lead to different coordination geometries and stabilities of its metal complexes. The presence of the methyl group introduces both steric and electronic effects. Electronically, the methyl group is electron-donating, which can influence the basicity of the nitrogen atoms and the electron density of the aromatic system. cymitquimica.com Sterically, the methyl group can influence the approach of substrates or other ligands to a coordinated metal center, potentially leading to unique selectivity in catalytic reactions.

Table 1: Comparison of 1,7-Phenanthroline Isomers

| Feature | 1,10-Phenanthroline | 1,7-Phenanthroline |

| Symmetry | Symmetric | Asymmetric |

| Nitrogen Positions | 1 and 10 | 1 and 7 |

| Coordination | Forms highly stable, often symmetric, complexes. | Can form complexes with different geometries and stabilities due to asymmetry. |

Scope and Research Trajectories for this compound

The unique features of this compound open up several promising avenues for research. Its synthesis and the development of its derivatives are active areas of investigation. pleiades.onlineresearchgate.netresearchgate.net

Key research trajectories include:

Coordination Chemistry: The study of its coordination behavior with various metal ions is crucial to understanding the fundamental properties of its complexes. This includes investigating the thermodynamic and kinetic stability of these complexes, as well as their structural and electronic properties.

Catalysis: Exploring the catalytic activity of this compound-based metal complexes in various organic transformations is a significant area of interest. The unique steric and electronic environment provided by the ligand could lead to novel catalysts with high efficiency and selectivity.

Materials Science: The potential application of its metal complexes in materials science, particularly in the development of luminescent materials and sensors, is an emerging field. ontosight.ai The specific photophysical properties of these complexes could be harnessed for applications in optoelectronics and chemical sensing.

The continued exploration of the synthesis, characterization, and application of this compound and its derivatives holds the potential to contribute significantly to various fields of chemical science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61351-95-9 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

10-methyl-1,7-phenanthroline |

InChI |

InChI=1S/C13H10N2/c1-9-6-8-14-11-5-4-10-3-2-7-15-13(10)12(9)11/h2-8H,1H3 |

InChI Key |

NSRGQTFMVXKKDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization of 10 Methyl 1,7 Phenanthroline

Classical and Contemporary Synthetic Routes to the 1,7-Phenanthroline (B34526) Core

The construction of the 1,7-phenanthroline scaffold, a key precursor to 10-methyl-1,7-phenanthroline, has traditionally relied on established reactions, which have been adapted and improved over time. More recent developments have focused on increasing efficiency and substitution possibilities.

The Skraup and Doebner-von Miller reactions, classic methods for quinoline (B57606) synthesis, have been successfully adapted for the preparation of phenanthrolines. researchgate.netwikipedia.org These reactions typically involve the acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated carbonyl compound or a precursor that generates it in situ. researchgate.netwikipedia.org For 1,7-phenanthroline synthesis, this would involve a derivative of 8-aminoquinoline (B160924) as the starting aromatic amine. The Skraup reaction, for instance, utilizes glycerol (B35011) which dehydrates to form acrolein, the required α,β-unsaturated aldehyde. wikipedia.orgiipseries.org

Historically, these methods often suffered from harsh reaction conditions and the use of toxic oxidizing agents like arsenic pentoxide, leading to low yields. google.comnih.gov Modern adaptations have focused on mitigating these issues. For example, improvements to the Doebner-von Miller reaction have included using a biphasic reaction medium to reduce the polymerization of the carbonyl substrate, thereby increasing product yields. nih.gov Furthermore, the use of acrolein diethyl acetal (B89532) as a more stable annulation partner in a monophasic, organic solvent-free medium has been shown to be an effective improvement. lookchem.com These modifications have made the synthesis of various substituted quinolines, and by extension phenanthrolines, more efficient and environmentally benign. nih.govlookchem.com

Table 1: Comparison of Classical and Modified Quinoline Synthesis Reactions

| Reaction | Key Reactants | Typical Conditions | Improvements |

| Skraup | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | Harsh, acidic, often toxic oxidants | Use of milder oxidants, microwave irradiation, ionic liquids nih.gov |

| Doebner-von Miller | Aromatic amine, α,β-unsaturated carbonyl | Acid-catalyzed, prone to polymerization | Biphasic reaction media, use of acetals as carbonyl precursors nih.govlookchem.com |

Another example of a one-pot synthesis involves the three-component condensation of 1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium (B1175870) acetate (B1210297) using iodine as a catalyst under solvent-free conditions to produce 2-phenylimidazo[4,5-f] acs.orgnih.govphenanthroline derivatives. scholarsresearchlibrary.com While not directly yielding 1,7-phenanthroline, this method highlights the trend towards more efficient, multi-component reactions in the synthesis of complex heterocyclic systems. scholarsresearchlibrary.com A Czech patent also describes a one-step synthesis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, though it still utilized arsenic as an oxidant. google.com

Targeted Methylation Strategies for this compound

The introduction of a methyl group at the 10-position of the 1,7-phenanthroline ring system is a key step in the synthesis of the target compound. This can be achieved through various methylation strategies, either by using a pre-methylated starting material in the cyclization reaction or by direct methylation of the phenanthroline core.

The synthesis of alkyl-substituted 1,10-phenanthrolines has been accomplished using β-arylaminoketones as intermediates in reactions starting from 8-aminoquinolines. researchgate.net This suggests that a similar approach could be employed for 1,7-phenanthrolines, where a methylated precursor is used in the Doebner-von Miller or a related reaction. The study of protein methylation has spurred the development of a wide array of chemical tools and methodologies for targeted methylation, some of which could potentially be adapted for the specific methylation of heterocyclic compounds. nih.govnih.gov The process of protein methylation involves enzymes called methyltransferases that transfer a methyl group from a donor molecule to the substrate. nih.gov While not directly applicable, the principles of targeted modification are relevant.

In a more direct approach, chloromethylation of a phenanthrolindione at positions 3 and 8 has been demonstrated using a formaldehyde-hydrochloric acid mixture in the presence of zinc chloride. zenodo.org Although this introduces a chloromethyl group rather than a methyl group, it illustrates a method for functionalizing the phenanthroline ring. The study of methylated phenanthroline derivatives and their interaction with DNA has also driven interest in their synthesis, highlighting the importance of the number and position of methyl groups for their biological activity. rsc.org

Regioselective Functionalization of this compound Derivatives

Once this compound is synthesized, further functionalization can be carried out to introduce a variety of chemical groups, enhancing its properties for specific applications. These reactions often need to be regioselective to modify the desired position on the molecule.

The methyl group on the phenanthroline ring can be a handle for further chemical transformations. A common reaction is the oxidation of a methyl group to a carboxylic acid. While most carboxylic acids are resistant to further oxidation, they can be prepared by the oxidation of primary alcohols, aldehydes, and alkyl arene side-chains. amazonaws.comlibretexts.orgstudymind.co.uk Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are typically used for this purpose. libretexts.orgresearchgate.netorganic-chemistry.org For example, methyl-substituted heteroarenes have been oxidized to their corresponding carboxylic acids. researchgate.net Specifically, the oxidation of methylthiophenes to thiophenecarboxylic acids has been reported using various oxidizing agents. researchgate.net A straightforward method for synthesizing mono-N-oxides of 1,10-phenanthrolines involves oxidation with peroxomonosulfate ion in an acidic aqueous solution. nih.gov This indicates that the phenanthroline ring itself is susceptible to oxidation, and conditions would need to be carefully chosen to selectively oxidize the methyl group.

Table 2: Common Oxidizing Agents for Converting Methyl Groups to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Substrate Scope |

| Potassium Permanganate (KMnO₄) | Basic, followed by acidification | Alkyl side-chains on aromatic rings libretexts.orgstudymind.co.uk |

| Chromic Acid (H₂CrO₄) | Acidic (Jones reagent) | Primary alcohols, aldehydes, alkylarenes libretexts.orgorganic-chemistry.org |

| Sodium Dichromate (Na₂Cr₂O₇) | Aqueous, high temperature | Polycyclic aromatic hydrocarbons with alkyl groups researchgate.net |

| Peroxomonosulfate (Oxone®) | Acidic aqueous solution | N-oxidation of phenanthrolines nih.gov |

N-Oxidation Reactions and their Impact on Molecular Properties

The N-oxidation of phenanthroline derivatives is a key functionalization reaction that significantly alters the molecule's electronic and steric properties. While direct studies on this compound are not extensively documented, research on the closely related 1,10-phenanthroline (B135089) and its substituted derivatives provides significant insights into this process. A straightforward and environmentally friendly method for the synthesis of a series of mono-N-oxides of 1,10-phenanthrolines involves oxidation with peroxomonosulfate ion (PMS), often sourced from Oxone. nih.govresearchgate.net This method is noted for producing high-quality products in good to excellent yields under acidic aqueous conditions. nih.gov

The reaction is typically performed by dissolving the phenanthroline substrate in water under slightly acidic conditions (pH ~2), which helps to increase solubility and prevent the formation of di-N-oxides. nih.gov The oxidation of the nitrogen atom introduces an N-O bond, which modifies the electronic distribution within the aromatic system. This alteration can enhance the compound's ability to act as a ligand in coordination chemistry or as a catalyst in various organic reactions. nih.gov The kinetics of oxidation for various 1,10-phenanthroline derivatives have been studied, revealing that the reactions are second-order. researchgate.net

The electronic effects of substituents on the phenanthroline ring have a clear correlation with the basicity of the compounds and influence the N-oxidation process. nih.gov For instance, the oxidation of different methyl-substituted 1,10-phenanthrolines has been successfully achieved, yielding the corresponding N-oxides. The formation of an internal hydrogen bond in the protonated mono-N-oxides under acidic conditions can hinder the oxidation of the second nitrogen atom. researchgate.net

Table 1: Synthesis of Various Substituted 1,10-Phenanthroline-1-N-Oxides using Peroxomonosulfate (PMS)

| Starting Phenanthroline Derivative | Abbreviation of N-oxide Product | Yield (%) |

|---|---|---|

| 1,10-Phenanthroline | phenO | 86.6 |

| 5-Methyl-1,10-phenanthroline | 5MPO | 81.0 |

| 4-Methyl-1,10-phenanthroline | 4MPO | 83.0 |

| 2,9-Dimethyl-1,10-phenanthroline | DMPO | 84.0 |

| 5-Nitro-1,10-phenanthroline | 5NPO | 75.0 |

| 5-Chloro-1,10-phenanthroline | 5CPO | 89.0 |

Data sourced from a study on the synthesis of 1,10-phenanthroline-mono-N-oxides. nih.gov

The introduction of an N-oxide group does not lead to the distortion of the planar aromatic structure of the 1,10-phenanthroline backbone. nih.gov This structural integrity is crucial for applications where the planarity of the ligand is important for intercalation or stacking interactions, such as in DNA binding or materials science.

Stereoselective Synthesis of Chiral this compound Ligands

The development of chiral phenanthroline ligands is of significant interest for asymmetric catalysis, where they can create a specific chiral environment around a metal center. daneshyari.comthieme-connect.com The synthesis of chiral ligands based on the 1,7-phenanthroline scaffold, and by extension, this compound, can be achieved through several strategic approaches.

One effective method involves the functionalization of the phenanthroline core with chiral auxiliaries. A notable example is the synthesis of fused pyrrolophenanthroline derivatives. nih.gov This can be accomplished via a two-step procedure starting from the parent phenanthroline. For the 1,7-phenanthroline isomer, the synthesis begins with the formation of a monoquaternary 1,7-phenanthrolin-7-ium salt by reacting it with a 2-bromoacetophenone (B140003) derivative. nih.gov The subsequent reaction of the in situ generated cycloimmonium ylide with an alkyne, such as ethyl propiolate, leads to a [3+2] cycloaddition, forming the fused pyrrolo[1,2-i] daneshyari.comresearchgate.netphenanthroline system. nih.gov By using chiral amines to form amides or other linkages at different positions on the phenanthroline ring, a library of chiral ligands can be generated. thieme-connect.com

Another approach is the introduction of bulky and rigid chiral substituents near the nitrogen atoms of the phenanthroline backbone. daneshyari.com This design can create a well-defined chiral pocket around the metal center, which is advantageous for controlling the stereoselectivity of a catalytic reaction. The rigidity of such ligands also facilitates mechanistic studies by reducing the number of possible reaction intermediates. daneshyari.com

The general strategies for creating chiral phenanthroline ligands often involve:

Suzuki-Miyaura coupling: To introduce aryl groups which can then be functionalized. thieme-connect.com

Amide bond formation: Coupling of a carboxylic acid-functionalized phenanthroline with a chiral amine. thieme-connect.com

Nucleophilic substitution: As seen in the formation of phenanthrolinium salts for subsequent cycloaddition reactions. nih.gov

These methods provide a versatile toolbox for designing and synthesizing a wide array of chiral phenanthroline ligands for applications in asymmetric catalysis, including palladium-catalyzed 1,4-additions and copper-catalyzed C-H bond amidation. daneshyari.comthieme-connect.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For the synthesis of phenanthroline derivatives, several green methodologies have been developed.

A notable example is a one-pot, multicomponent synthesis of 1,10-phenanthroline derivatives that proceeds under solvent- and catalyst-free conditions. tandfonline.com This Hantzsch-type reaction involves the condensation of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate. tandfonline.com The reaction can be carried out using classical heating or, more efficiently, under microwave irradiation, which significantly reduces reaction times and often improves yields. tandfonline.com This eco-friendly protocol offers numerous advantages, including high atom economy, simpler work-up procedures, and the avoidance of toxic solvents and catalysts. tandfonline.com

Table 2: Optimization of Reaction Conditions for a Green Synthesis of a 1,10-Phenanthroline Derivative

| Entry | Catalyst | Solvent | Conditions | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | - | Toluene | Reflux | 6 | 40 |

| 2 | - | Ethanol | Reflux | 6 | 55 |

| 3 | p-TSA | - | 120 °C | 4 | 60 |

| 4 | - | - | 120 °C | 2 | 85 |

| 5 | - | - | MW, 450W | 5 min | 92 |

Data adapted from a study on the catalyst- and solvent-free synthesis of 1,10-phenanthroline derivatives. tandfonline.com

The use of ammonium acetate is particularly noteworthy as it can serve as both a reactant and a mild Brønsted acid catalyst, eliminating the need for more corrosive or expensive catalysts. tandfonline.com While this specific method was reported for 1,10-phenanthroline derivatives, the principles of multicomponent, solvent-free synthesis are broadly applicable and represent a promising green route for the synthesis of other isomers like 1,7-phenanthroline and its derivatives.

Furthermore, the use of peroxomonosulfate (Oxone) as an oxidizing agent in N-oxidation reactions also aligns with green chemistry principles, as it is considered a "green oxidant". nih.govresearchgate.net

Coordination Chemistry of 10 Methyl 1,7 Phenanthroline Ligands

Fundamental Principles of 10-Methyl-1,7-phenanthroline as a Chelating Ligand

This compound is a heterocyclic organic compound that functions as a bidentate chelating ligand, binding to metal ions through its two nitrogen atoms. wikipedia.orgresearchgate.net The rigid, planar structure of the phenanthroline core pre-organizes these nitrogen donors for effective coordination, which provides an entropic advantage for complex formation compared to more flexible ligands. The introduction of a methyl group at the 10-position introduces specific steric and electronic modifications to the ligand framework.

The nitrogen atoms in the 1,7-phenanthroline (B34526) scaffold act as Lewis bases, donating a pair of electrons to a metal center to form a stable five-membered chelate ring. researchgate.net The planarity of the aromatic system facilitates π-π stacking interactions, which can play a role in the stabilization of the resulting metal complexes and the formation of supramolecular structures. researchgate.net The inherent rigidity of the phenanthroline backbone ensures that the nitrogen atoms are held in an ideal position for chelation.

The methyl group at the 10-position exerts a positive inductive effect, increasing the electron density on the phenanthroline ring system. This enhanced electron-donating ability can lead to stronger metal-ligand bonds. However, the steric hindrance introduced by the methyl group in proximity to one of the coordinating nitrogen atoms can influence the geometry of the resulting metal complex and may favor the formation of complexes with specific stoichiometries or coordination numbers.

Formation of Metal Complexes with Transition Metals

The interaction of this compound with transition metals leads to the formation of a diverse range of coordination complexes with interesting structural and electronic properties.

The synthesis of transition metal complexes with this compound ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netmaynoothuniversity.ie The choice of solvent, reaction temperature, and stoichiometry of the reactants can be optimized to favor the formation of the desired complex. For instance, the reaction of a metal chloride with the phenanthroline derivative in an alcohol or acetonitrile can lead to the formation of mononuclear or polynuclear complexes. researchgate.netnih.gov

The design of these complexes can be tailored for specific applications by modifying the ancillary ligands or the counter-ions. For example, the use of long-chain alkyl-substituted phenanthrolines can impart amphiphilic character to the resulting metal complexes, making them surface-active. acs.org The synthesis often involves straightforward procedures under mild conditions, making these complexes readily accessible. acs.org

| Method | Description | Typical Reactants | Conditions |

|---|---|---|---|

| Direct Reaction | The metal salt and ligand are mixed in a suitable solvent. | Metal halides (e.g., CuCl₂, ZnCl₂), this compound | Room temperature or gentle heating in solvents like ethanol or acetonitrile. researchgate.netnih.gov |

| Template Synthesis | The metal ion directs the formation of a macrocyclic ligand around it. | Metal salt, precursor organic molecules | Stepwise reaction, often with controlled pH and temperature. |

| Hydrothermal/Solvothermal Synthesis | Reactions are carried out in a sealed vessel at elevated temperature and pressure. | Metal salt, ligand, and often a structure-directing agent. | Temperatures above the boiling point of the solvent. |

For example, in related phenanthroline complexes, X-ray crystallography has revealed distorted tetrahedral geometries for Cu(II) complexes and octahedral geometries for Zn(II) complexes. mdpi.comiucr.org The planarity of the phenanthroline ligand can also lead to intermolecular π-π stacking interactions, which are evident in the crystal packing. iucr.org Spectroscopic techniques such as FT-IR and NMR are also employed to characterize the complexes in the solid state and in solution. nih.gov

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [CuCl₂(C₁₄H₁₂N₂)] (C₁₄H₁₂N₂ = 2,9-dimethyl-1,10-phenanthroline) | Cu(II) | Distorted Tetrahedral | Cu-N, Cu-Cl | iucr.org |

| [Mn(phen)₂Cl₂] | Mn(II) | Octahedral | Mn-N, Mn-Cl | mdpi.com |

| [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | Pd(II) | Square Planar | Pd-N | nih.gov |

The choice of the transition metal ion and its oxidation state significantly influences the resulting complex's architecture. Different metal ions have distinct preferences for coordination numbers and geometries, which are also affected by the electronic and steric properties of the ligands. For instance, Cu(I) often forms tetrahedral complexes, while Cu(II) can adopt a range of geometries from square planar to distorted octahedral. wikipedia.org Similarly, Fe(II) and Fe(III) readily form tris-chelate complexes with phenanthroline, [Fe(phen)₃]²⁺ and [Fe(phen)₃]³⁺, both of which are octahedral. wikipedia.org

The size of the metal ion also plays a crucial role. Larger metal ions can accommodate a higher number of ligands or bulkier ligands around them. The oxidation state of the metal affects the metal-ligand bond lengths; a higher oxidation state generally leads to shorter and stronger bonds due to increased electrostatic attraction. The interplay between the electronic configuration of the metal ion (d-electron count) and the ligand field stabilization energy also dictates the preferred coordination geometry.

Coordination with Lanthanide and Other Main Group Metal Ions

The coordination chemistry of this compound extends beyond transition metals to include lanthanides and main group metals. Lanthanide ions, with their larger ionic radii and higher coordination numbers, form complexes with unique photophysical properties. nih.govmdpi.comnih.gov The phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then luminesces. mdpi.comnih.gov The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt with the phenanthroline ligand in a suitable solvent. nih.gov

Main group metal ions, such as those from Group 12 (Zn, Cd) and Group 14 (Sn), also form stable complexes with phenanthroline derivatives. nih.govresearchgate.net For example, dimethyltin(IV) dichloride reacts with substituted phenanthrolines to form hexa-coordinated complexes. researchgate.net The geometry of these complexes is influenced by the size of the main group metal ion and the steric demands of the ligands.

Mixed-Ligand and Supramolecular Assembly Strategies Involving this compound

This compound can be incorporated into mixed-ligand complexes, where the metal center is coordinated to more than one type of ligand. nih.govnih.gov This approach allows for the fine-tuning of the electronic and steric properties of the complex, leading to materials with desired functionalities. For example, mixed-ligand copper(II) complexes containing a phenanthroline derivative and a biologically active molecule have been synthesized and studied for their potential applications. nih.gov

The planar and aromatic nature of the this compound ligand makes it an excellent building block for the construction of supramolecular assemblies. mdpi.comnih.gov Non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces play a crucial role in the self-assembly of these intricate architectures. mdpi.com These supramolecular structures can range from discrete dimers and trimers to extended one-, two-, or three-dimensional networks. The design of such assemblies is of great interest for the development of new materials with applications in areas like catalysis, sensing, and molecular recognition.

Catalytic Applications of 10 Methyl 1,7 Phenanthroline Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. The performance of these catalysts is highly dependent on the electronic and steric properties of the ligands coordinated to the metal center.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental in organic synthesis. Metal complexes, particularly those of palladium, copper, and nickel, are pivotal in catalyzing these reactions. While numerous studies have demonstrated the efficacy of 1,10-phenanthroline (B135089) and its derivatives as ligands in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, there is a notable absence of research specifically detailing the use of 10-Methyl-1,7-phenanthroline metal complexes for these transformations. The unique steric and electronic environment provided by the 1,7-phenanthroline (B34526) scaffold, combined with the electronic influence of the methyl group at the 10-position, could potentially offer different reactivity or selectivity profiles compared to the more common 1,10-isomers. However, without experimental data, this remains a hypothesis.

Oxidation and Reduction Catalysis

Metal-catalyzed oxidation and reduction reactions are central to both industrial and laboratory-scale synthesis. Phenanthroline ligands can stabilize metal centers in various oxidation states, making them suitable for redox catalysis. For instance, copper and iron complexes with phenanthroline derivatives have been investigated for oxidation reactions, while ruthenium and rhodium complexes are known for their activity in hydrogenation and other reduction processes.

A thorough search of the scientific literature reveals no specific studies on the application of This compound metal complexes in either oxidation or reduction catalysis. The potential of this ligand in these areas remains unexplored.

Stereoselective Catalysis with Chiral this compound Ligands

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. This is often achieved through asymmetric catalysis using chiral metal complexes. The development of chiral phenanthroline ligands has been an active area of research, with chirality being introduced either by substitution with chiral groups or by creating inherently chiral phenanthroline backbones.

There are currently no reports on the synthesis or application of chiral derivatives of This compound for stereoselective catalysis. The development of such ligands could open new avenues in asymmetric synthesis, but this area is yet to be investigated.

Heterogeneous and Supported Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, significant effort has been directed towards the development of heterogeneous catalysts. This often involves the immobilization of homogeneous catalysts onto solid supports.

Immobilization of this compound Complexes onto Solid Supports

The immobilization of metal complexes onto materials such as silica, alumina, polymers, and magnetic nanoparticles can enhance catalyst stability and facilitate reuse. Various strategies have been employed to anchor phenanthroline-based complexes to these supports, typically by functionalizing the phenanthroline ligand with a tethering group.

Specific research on the immobilization of This compound complexes is not available. Studies on related 1,10-phenanthroline systems have shown that functionalization is key to successful immobilization and subsequent catalytic activity in a heterogeneous format.

Periodic Mesoporous Organosilica (PMO) with this compound Moieties

Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials where organic fragments are integrated into the framework of mesoporous silica. This allows for the uniform distribution of functional groups, such as ligands for metal catalysts, throughout the material. The incorporation of phenanthroline moieties into PMOs has been shown to create effective solid-state catalysts.

The synthesis and catalytic application of PMOs containing This compound moieties have not been reported in the literature. Research in the PMO field has predominantly utilized 1,10-phenanthroline derivatives for the creation of catalytically active materials.

Based on a thorough review of the current scientific literature, there is a significant lack of research on the catalytic applications of metal complexes containing the This compound ligand. While the broader class of phenanthrolines, particularly the 1,10-isomer, has been extensively explored in a wide range of catalytic reactions, the specific compound that is the subject of this article remains largely uninvestigated in the contexts of homogeneous, heterogeneous, and stereoselective catalysis. The unique structural and electronic features of this compound suggest that its metal complexes could exhibit novel catalytic properties. However, without dedicated research and experimental data, its potential in the field of catalysis remains speculative. Future studies are necessary to synthesize and evaluate the catalytic performance of these complexes to fill this knowledge gap.

Mechanistic Investigations of Catalytic Cycles

Role of the 10-Methyl Substituent in Modulating Catalytic Activity.While the effect of methyl groups on the catalytic activity of 1,10-phenanthroline complexes has been a subject of study,rsc.orgresearchgate.netsemanticscholar.orgthere is no specific research detailing the electronic or steric influence of a methyl group at the 10-position of the 1,7-phenanthroline isomer on the catalytic performance of its metal complexes.

Based on a comprehensive review of scientific literature, there is a notable lack of specific research focusing on the advanced materials science applications of This compound as outlined in the request. The available data and research findings predominantly concentrate on other isomers and derivatives of phenanthroline, most notably 1,10-phenanthroline and its substituted analogues (e.g., 4,7-dimethyl-1,10-phenanthroline, 5-methyl-1,10-phenanthroline, and 4,7-diphenyl-1,10-phenanthroline).

The applications detailed in the provided outline, such as the development of highly emissive organic derivatives, incorporation into Metal-Organic Frameworks (MOFs), use in optical information storage, and as hole-blocking materials in Organic Light-Emitting Diodes (OLEDs), are well-documented for the broader class of phenanthrolines but not specifically for the this compound isomer.

Therefore, generating a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" is not feasible with the current body of scientific literature. Attributing the findings related to other phenanthroline compounds to this compound would be factually incorrect and misleading.

For a detailed article on the applications mentioned, it would be necessary to focus on the specific phenanthroline derivatives for which extensive research exists, such as those listed below.

Advanced Materials Science Applications of 10 Methyl 1,7 Phenanthroline

Supramolecular Architectures

The unique structural and electronic properties of the 1,7-phenanthroline (B34526) scaffold make it a compelling building block in the field of supramolecular chemistry. Unlike its more common isomer, 1,10-phenanthroline (B135089), the asymmetric placement of the nitrogen atoms in 1,7-phenanthroline introduces distinct coordination vectors and opportunities for directional non-covalent interactions. The presence of a methyl group at the 10-position, as in 10-Methyl-1,7-phenanthroline, is anticipated to further modulate these properties through steric and electronic effects, influencing the formation of complex, higher-order structures.

While specific research on this compound is limited, the broader principles governing the self-assembly and crystal engineering of 1,7-phenanthroline derivatives provide a framework for understanding its potential in creating advanced supramolecular architectures.

Self-Assembly Processes Directed by this compound Motifs

The self-assembly of supramolecular structures is driven by a delicate balance of non-covalent interactions. The 1,7-phenanthroline motif, with its rigid, planar, and aromatic nature, is an excellent candidate for directing these processes. The introduction of a methyl group at the 10-position can be expected to influence self-assembly in several ways:

Steric Influence: The methyl group can introduce steric hindrance, which can guide the direction of assembly by favoring specific orientations and preventing others. This can lead to the formation of discrete, well-defined architectures rather than polymeric chains.

Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the phenanthroline ring system. This modification can impact the strength of π-π stacking interactions and hydrogen bonding, which are crucial for the stability of the resulting supramolecular assemblies.

Modulation of Coordination: In the presence of metal ions, the methyl group can influence the coordination environment around the metal center, potentially leading to the formation of unique metallo-supramolecular structures.

The self-assembly process can be driven by various non-covalent interactions involving the this compound motif, as detailed in the table below.

| Interaction Type | Description | Potential Influence of the 10-Methyl Group |

| π-π Stacking | The aromatic rings of the phenanthroline core can stack on top of each other, leading to the formation of columnar or layered structures. | The methyl group can affect the offset and distance of stacking, potentially leading to helical or other complex arrangements. |

| Hydrogen Bonding | The nitrogen atoms of the phenanthroline can act as hydrogen bond acceptors, while other functional groups on the molecule or co-formers can act as donors. | The methyl group can sterically hinder access to the adjacent nitrogen atom (N-7), making the N-1 position more favorable for hydrogen bonding. |

| C-H···π Interactions | The C-H bonds of the methyl group or the aromatic rings can interact with the π-system of an adjacent phenanthroline molecule. | The methyl group provides an additional site for these weak but significant interactions, contributing to the overall stability of the assembly. |

| Coordination Bonds | In the presence of metal ions, the nitrogen atoms can coordinate to the metal, leading to the formation of metallo-supramolecular architectures like cages, grids, or polymers. | The steric bulk of the methyl group can influence the coordination geometry and the stoichiometry of the resulting metal complexes. |

Crystal Engineering of Supramolecular Assemblies

Crystal engineering is the rational design of crystalline solids with desired properties, and it relies on a thorough understanding of intermolecular interactions. The 1,7-phenanthroline scaffold provides a versatile platform for crystal engineering due to its rigidity and defined geometry. The asymmetric nature of the 1,7-isomer, combined with the substituent effects of the 10-methyl group, offers a powerful tool for controlling the packing of molecules in the solid state.

Key strategies in the crystal engineering of assemblies based on this compound would likely involve:

Synthon-Based Design: The predictable non-covalent interactions, or "supramolecular synthons," involving the phenanthroline core can be used to design specific network topologies. For instance, by co-crystallizing with molecules capable of forming strong hydrogen bonds, it is possible to create extended one-, two-, or three-dimensional networks.

Host-Guest Chemistry: The cavities and channels formed by the self-assembly of this compound can be designed to encapsulate guest molecules, leading to the formation of clathrates or inclusion compounds with potential applications in separation or sensing.

Polymorphism Control: The subtle energetic landscape of crystal packing can lead to the formation of multiple crystal forms, or polymorphs, with different physical properties. The methyl group on the phenanthroline ring can play a crucial role in stabilizing a particular polymorph by influencing the packing efficiency and the network of intermolecular interactions.

The table below summarizes some of the key crystallographic parameters that would be relevant in the study of supramolecular assemblies of this compound.

| Parameter | Significance in Crystal Engineering |

| Space Group | Describes the symmetry of the crystal lattice and influences the overall packing arrangement. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal and can be affected by the size and shape of the constituent molecules. |

| Intermolecular Distances and Angles | Provide direct evidence for the presence and geometry of non-covalent interactions such as hydrogen bonds and π-π stacking. |

| Packing Efficiency | A measure of how closely the molecules are packed in the crystal, which can be influenced by the shape and functional groups of the molecules. |

Spectroscopic Characterization and Mechanistic Elucidation of 10 Methyl 1,7 Phenanthroline and Its Complexes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Processes and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. For 10-Methyl-1,7-phenanthroline, ¹H and ¹³C NMR would provide definitive information on the chemical environment of each hydrogen and carbon atom. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the aromatic protons on the phenanthroline framework. The precise chemical shifts and coupling constants would be invaluable for confirming the substitution pattern and understanding the electronic effects of the methyl group on the aromatic system.

In studies of related phenanthroline compounds, such as 1,10-phenanthroline (B135089) and its methylated analogues, NMR is used to confirm structural integrity and to observe changes in chemical shifts upon coordination to a metal center. researchgate.netchemicalbook.comresearchgate.net These changes provide insight into the ligand-metal bonding and the delocalization of electron density. researchgate.net Dynamic NMR experiments could further be used to study processes like restricted rotation or conformational exchange in complexes of this compound.

Despite a thorough search, specific ¹H or ¹³C NMR spectral data for this compound could not be located.

Table 1: Hypothetical ¹H NMR Data for this compound No experimental data available.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| CH₃ | Data not available | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available | Data not available |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysics

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence/phosphorescence emission, is critical for understanding the electronic structure and photophysical properties of a molecule. The absorption spectrum of this compound would be expected to display characteristic π→π* and n→π* transitions associated with the aromatic phenanthroline core. The position and intensity of these bands provide information about the molecule's electronic energy levels.

Upon forming complexes, changes in the absorption spectrum, such as shifts in the ligand-centered bands or the appearance of new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, are typically observed. rsc.orgresearchgate.netresearchgate.net Emission spectroscopy would reveal the compound's potential as a luminophore, providing data on its excited state lifetimes and quantum yields. Studies on related phenanthrolines show that protonation or coordination to metal ions can dramatically alter fluorescence properties. rsc.org

Specific experimental absorption or emission data for this compound remains unreported in the reviewed literature.

Table 2: Photophysical Data for this compound No experimental data available.

| Solvent | Absorption λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

X-ray Diffraction Studies for Solid-State Structures and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would provide precise bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack in the crystal lattice, highlighting any intermolecular interactions such as π-π stacking.

No published crystal structure for this compound or its complexes was identified.

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to probe the redox properties of a molecule, i.e., its ability to be oxidized or reduced. A cyclic voltammogram for this compound would reveal the potentials at which it undergoes electron transfer processes. This information is crucial for applications in catalysis, sensor technology, and materials science.

When coordinated to a redox-active metal, the CV of the resulting complex can show metal-centered and/or ligand-centered redox events. The shifts in these potentials compared to the free ligand and metal salt provide insight into the electronic influence of the ligand on the metal center. semanticscholar.orgutexas.eduresearchgate.netnih.gov

No specific data on the cyclic voltammetry or other electrochemical behavior of this compound could be found.

Table 3: Electrochemical Data for this compound No experimental data available.

| Species | Eₚₐ (V) | Eₚc (V) | ΔEₚ (mV) | E₁/₂ (V) vs. Ref. |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Advanced Spectroscopic Probes for Intermolecular Interactions (e.g., with chemical entities, not biological)

The study of non-covalent intermolecular interactions is essential for understanding supramolecular chemistry, host-guest recognition, and the behavior of materials. Spectroscopic techniques such as 2D NMR (NOESY), changes in UV-Vis or fluorescence spectra upon titration with a guest species, and X-ray photoelectron spectroscopy (XPS) can provide detailed information about these interactions. nih.govajol.info

For this compound, these methods could be used to study its interaction with other chemical entities like metal ions, anions, or other aromatic systems through forces like hydrogen bonding, ion-pairing, or π-stacking. XPS, for instance, has been used to probe the electronic environment and cation-anion interactions in ionic liquids based on N-alkyl-1,10-phenanthrolinium salts. ajol.info

Specific studies detailing the intermolecular interactions of this compound with non-biological chemical entities are absent from the reviewed literature.

Theoretical and Computational Chemistry Studies on 10 Methyl 1,7 Phenanthroline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic properties of many-body systems, making them ideal for studying complex organic molecules. For phenanthroline derivatives, DFT calculations, often incorporating dispersion corrections (such as B3LYP-D3), are employed to predict geometries, electronic structures, and spectroscopic properties with high accuracy. rsc.org These computational approaches enable a detailed exploration of how methyl substitution influences the electronic landscape of the parent phenanthroline framework.

The first step in most computational studies is the optimization of the molecular geometry. This process determines the lowest energy arrangement of atoms in the molecule, providing a stable, three-dimensional structure. For phenanthroline systems, DFT calculations have been successfully used to obtain optimized geometries that are in close agreement with experimental data from X-ray crystallography. fhsu.edu

Studies on various methylated phenanthrolines reveal that the core phenanthroline structure is largely planar. mdpi.com The introduction of a methyl group, as in 10-Methyl-1,7-phenanthroline, would cause minor, localized changes in bond lengths and angles around the substitution site. These optimized structures are crucial as they form the basis for all subsequent electronic property calculations, including the analysis of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity, electronic transitions, and potential as a component in optoelectronic devices. fhsu.eduresearchgate.net

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

In studies of related platinum(II) complexes containing substituted 1,10-phenanthroline (B135089) ligands, DFT calculations have shown that the LUMO is primarily located on the phenanthroline ligand. fhsu.edu This indicates that the phenanthroline moiety acts as the electron-accepting part of the molecule. The HOMO, in these specific complexes, is distributed across the metal center and another ligand. fhsu.edu For an isolated molecule like this compound, the HOMO would likely be distributed across the π-conjugated system of the phenanthroline rings. The methyl group, being an electron-donating group, would slightly raise the energy of the HOMO compared to the unsubstituted 1,7-phenanthroline (B34526).

Table 1: Representative Frontier Molecular Orbital Energies for Phenanthroline Derivatives

This table presents calculated HOMO and LUMO energy levels for 1,10-phenanthroline and related derivatives from computational studies. This data illustrates how different substituents can modulate the electronic properties of the core structure.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| 1,10-Phenanthroline | -6.08 | -3.56 | 2.52 | DFT |

| Pt(II)-biphenyl-1,10-phenanthroline | - | - | - | DFT |

| (p-MeBz)₂SnCl₂-1,10-phenanthroline | - | - | - | DFT/B3LYP/LanL2DZ |

Note: Specific energy values for this compound are not available in the searched literature. The data presented is for illustrative purposes based on related compounds. The HOMO and LUMO distributions for the Pt(II) complex are located on different parts of the molecule, and for the tin complex, detailed values were not provided in the source abstract. fhsu.eduresearchgate.netnih.gov

Investigation of Non-Covalent Interactions

Non-covalent interactions are crucial for understanding molecular recognition, crystal packing, and the stability of supramolecular structures. For methylated phenanthrolines, interactions such as CH/π and dispersion forces play a significant role in their behavior, particularly in biological systems and condensed phases.

CH/π interactions are a type of weak hydrogen bond where a C-H bond acts as the donor and a π-system (like an aromatic ring) acts as the acceptor. The methyl group in this compound can act as a C-H donor, while the phenanthroline ring system itself can act as a π-acceptor.

Dispersion forces, also known as London dispersion forces, are weak intermolecular forces arising from temporary fluctuations in electron density. While individually weak, they are cumulative and become very important in large, π-conjugated systems.

Modern computational methods, such as DFT with dispersion corrections (DFT-D), are essential for accurately modeling these effects. rsc.org Studies on the intercalation of methylated phenanthrolines with DNA base pairs explicitly use dispersion-corrected functionals (like B3LYP-D3) to properly account for the stabilization provided by π-π stacking and CH/π interactions. rsc.orgresearchgate.net The inclusion of these corrections is vital for obtaining accurate interaction energies and understanding how the molecules arrange themselves to maximize these stabilizing forces. rsc.org For this compound, dispersion effects would be a key factor in its solid-state packing and its interaction with other molecules.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. While specific reaction mechanisms involving this compound have not been detailed in the searched literature, studies on related phenanthroline compounds provide a framework for how such investigations would be conducted.

For example, the formation of metal complexes with phenanthroline ligands has been studied computationally. nih.gov These studies can reveal the preferred coordination geometries and the electronic factors that drive complex formation. Furthermore, the role of phenanthroline derivatives in catalytic cycles, such as copper-catalyzed cross-coupling reactions, can be modeled to understand ligand effects on reaction efficiency. sigmaaldrich.com A computational study on a reaction involving this compound would likely use DFT to map the potential energy surface, locating reactants, products, intermediates, and transition states to provide a complete mechanistic picture.

Simulation of Synthetic Pathways and Reaction Intermediates

No publications were identified that specifically simulate the synthetic pathways or detail the reaction intermediates for the formation of this compound using computational methods. General synthetic routes for phenanthroline derivatives are well-documented, but computational simulations providing mechanistic insights, transition states, and intermediate stabilities for this particular isomer are not present in the surveyed literature.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

There is no available research that reports the prediction of spectroscopic properties (such as NMR, UV-Vis, or IR spectra) for this compound using computational methods like Density Functional Theory (DFT) and subsequent comparison with experimental data. Such studies are common for characterizing novel compounds and validating theoretical models, but have not been applied to or published for this compound.

Structure Property Relationships and Design Principles for 10 Methyl 1,7 Phenanthroline Derivatives

Influence of Methyl Substitution on Electron-Donating/Withdrawing Character

The introduction of a methyl group onto the 1,7-phenanthroline (B34526) core significantly alters its electronic landscape. Methyl groups are classic examples of electron-donating groups (EDGs) in organic chemistry. Their electron-releasing nature stems primarily from a positive inductive effect (+I), where the methyl group pushes electron density into the aromatic ring system.

In the case of 10-Methyl-1,7-phenanthroline, the methyl group is positioned adjacent to one of the nitrogen atoms. This donation of electron density increases the basicity of the nearby nitrogen atom, making it a stronger Lewis base and enhancing its ability to coordinate to metal ions. Studies on various substituted phenanthrolines confirm that alkyl groups enhance the electron density of the phenanthroline skeleton. nih.gov For instance, computational studies on phenanthroline derivatives adsorbed on gold surfaces have shown that methyl substitution influences interfacial charge transport properties. bohrium.com The increased electron density can also affect the redox potential of metal complexes formed with these ligands. Generally, electron-donating groups make the metal center easier to oxidize (a more negative redox potential) by stabilizing the resulting higher oxidation state. This principle is crucial in tuning the electrochemical properties of coordination compounds for specific catalytic cycles. researchgate.net

The order of affinity for metal ions can be inversely related to the electron-withdrawing ability of substituents on the phenanthroline ring. nih.gov Therefore, the electron-donating methyl group in this compound is expected to increase its affinity for metal cations compared to the unsubstituted 1,7-phenanthroline.

Table 1: Effect of Substituents on the Electronic Properties of Phenanthroline Derivatives

| Compound System | Substituent Effect | Observed Impact | Reference |

|---|---|---|---|

| CH3-substituted phenanthroline on Au(111) | Electron-Donating | Alters interfacial charge transport and adsorption orientation. | bohrium.com |

| Substituted 2,9-bis(...)-1,10-phenanthrolines | Electron-Donating/Withdrawing | Affinity for metal ions inversely follows the electron-withdrawing ability of the substituent. | nih.gov |

| Alkyl/Aryl substituted Cu-phenanthroline complexes | Electron-Donating | Modulates oxidation potentials of the complexes. | researchgate.net |

Steric Effects of the 10-Methyl Group on Coordination and Reactivity

The size and position of the 10-methyl group introduce significant steric hindrance around the adjacent nitrogen atom (N-1). This steric bulk plays a pivotal role in dictating the coordination geometry of its metal complexes and influencing the ligand's reactivity.

When this compound acts as a ligand, the methyl group can prevent the ideal planar coordination that might be observed with unsubstituted phenanthroline. This forces a distortion in the geometry of the resulting metal complex. For example, in copper(I) complexes, which typically favor a tetrahedral geometry, bulky substituents near the nitrogen donors, such as in 2,9-dimethyl-1,10-phenanthroline, cause the coordination sphere to flatten, a phenomenon known as the "flattening distortion". nih.govacs.org This distortion away from the ideal geometry can destabilize the complex. researchgate.net The steric hindrance from the 10-methyl group can limit the number of ligands that can coordinate to a metal center and can also influence the approach of substrates in catalytic reactions, thereby affecting selectivity. rsc.org

Furthermore, severe steric hindrance can make a complex more prone to decomposition, particularly in the presence of coordinating solvents. nih.gov However, this same steric effect can be harnessed. For instance, in solvent extraction applications, increased steric hindrance in phenanthroline diamides has been shown to dramatically increase the extraction efficiency for certain metal ions by orders of magnitude. rsc.org The steric profile of the 10-methyl group is therefore a critical parameter that can be exploited to control the stability, geometry, and ultimately, the function of its coordination compounds. nih.gov

Tuning of Photophysical Properties through Structural Modification

The rigid, aromatic structure of phenanthrolines makes them excellent scaffolds for creating luminescent molecules. rsc.org The photophysical properties, such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes, can be systematically tuned by modifying the 1,7-phenanthroline skeleton.

The introduction of the electron-donating 10-methyl group is expected to cause a slight red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the parent 1,7-phenanthroline. This is a common effect of EDGs on aromatic chromophores. More significant tuning can be achieved by adding other functional groups. For example, attaching electron-withdrawing or -donating groups at other positions can create intramolecular charge-transfer (CT) states, which often results in strong and tunable emission properties. rsc.org The emission of phenanthroline derivatives can span the entire visible region depending on the specific substituents and environmental factors like solvent polarity or pH. rsc.org

For metal complexes, the photophysical properties are often dominated by metal-to-ligand charge transfer (MLCT) transitions. nih.gov The energy of these transitions, and thus the color of the emission, is highly sensitive to the electronic properties of the ligand. The electron-donating 10-methyl group would lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO), leading to a lower energy (red-shifted) MLCT emission. nih.gov By carefully selecting other substituents on the this compound framework, it is possible to fine-tune the emission color, brightness, and lifetime for applications in lighting (OLEDs), displays, and sensing. rsc.orgrsc.org

Table 2: Examples of Photophysical Tuning in Phenanthroline Derivatives

| Phenanthroline System | Modification | Effect on Photophysical Properties | Reference |

|---|---|---|---|

| Imidazole-thiadiazole phenanthroline | Change in pH (1.70 to 13.29) | Emission wavelength red-shifted by 93 nm. | rsc.org |

| Cu(I) complexes of 2,9-disubstituted phenanthrolines | Alkyl vs. Phenyl substituents | Alkyl groups led to intense, blue-shifted emission at 77 K; phenyl groups led to faint, red-shifted emission. | nih.gov |

| Eu(III) complexes of 4,7-substituted phenanthrolines | Introduction of various substituents | Creation of charge-transfer states affecting luminescence efficiency. | rsc.org |

Rational Design of this compound Ligands for Specific Applications (Catalysis, Materials, Sensing)

The ability to predictably modify the properties of this compound through structural changes is the essence of rational ligand design. umsl.edu By leveraging the structure-property relationships discussed, ligands can be custom-built for specific tasks.

Catalysis: In catalysis, both electronic and steric effects are paramount. For copper-catalyzed reactions, for example, the steric bulk of the 10-methyl group can be used to control the coordination environment and reactivity. rsc.org Electronically, the methyl group can tune the redox potential of the metal catalyst to match the requirements of a specific reaction, such as atom-transfer radical-addition (ATRA). researchgate.netrsc.org The design of bifunctional ligands, where a secondary reactive site is incorporated into the phenanthroline backbone, can lead to highly effective and enantioselective catalysts. rsc.org

Materials: Phenanthroline derivatives are widely explored for use in organic light-emitting diodes (OLEDs) as electron-transporting or hole-blocking materials. researchgate.net The properties of this compound, such as its electron affinity and ability to form stable amorphous films, can be fine-tuned through further substitution. The goal is to optimize charge carrier mobility and ensure efficient energy transfer, leading to bright and stable OLED devices. rsc.orgresearchgate.net

Sensing: The strong chelating ability of the phenanthroline unit makes it an excellent platform for developing chemical sensors for metal ions and anions. rsc.org A sensor based on this compound would operate by having its photophysical properties (e.g., fluorescence color or intensity) change upon binding to a target analyte. The selectivity of the sensor can be controlled by modifying the steric and electronic environment around the binding site. For example, incorporating specific functional groups can create a binding pocket that is highly selective for a particular ion, leading to a measurable optical response upon complexation. rsc.orginstras.com For instance, a pyrolytic iron- and nitrogen-doped nanosheet was rationally designed using a phenanthroline derivative as a preorganized ligand for the successful electrochemiluminescence detection of tetracycline. acs.org

Future Perspectives and Emerging Research Directions for 10 Methyl 1,7 Phenanthroline

Development of Novel Synthetic Strategies

Future research would first need to establish a viable and efficient synthesis for 10-Methyl-1,7-phenanthroline. General synthetic strategies for phenanthroline cores, such as the Skraup or Friedländer reactions, could potentially be adapted. wikipedia.org Research into novel synthetic pathways for other phenanthroline derivatives often focuses on improving yield, selectivity, and the use of greener, more sustainable chemical processes. For the 1,7-phenanthroline (B34526) framework, recent efforts have explored multicomponent reactions, like the aza-Diels-Alder reaction, to create substituted derivatives. researchgate.net A primary research goal would be to develop a regioselective method to introduce a methyl group at the specified position on the 1,7-phenanthroline backbone.

Exploration of New Catalytic Transformations

The catalytic potential of phenanthroline compounds stems from their ability to act as ligands in metal complexes. nih.govsigmaaldrich.com Should this compound be synthesized, a significant research avenue would be the investigation of its coordination chemistry. The position of the nitrogen atoms in the 1,7-isomer, compared to the 1,10-isomer, results in a different "bite angle" when chelating a metal ion, which could lead to unique catalytic activities. Future studies would involve preparing its complexes with various transition metals and testing their efficacy in known catalytic reactions, such as cross-coupling, oxidation, or reduction processes, and potentially discovering novel transformations.

Integration into Advanced Functional Materials

Phenanthroline derivatives are increasingly integrated into advanced materials. ontosight.aichemicalbook.com For instance, derivatives of 1,7-phenanthroline have been assessed as hole-blocking materials in OLEDs. researchgate.net The introduction of a methyl group could modify the electronic properties, solubility, and solid-state packing of the molecule, potentially enhancing its performance in such devices. Future research could explore the integration of this compound into various material architectures, including metal-organic frameworks (MOFs), polymers, and photosensitizers, to evaluate its optical and electronic properties. chemicalbook.com

Interdisciplinary Research Opportunities in Pure Chemistry

The unique geometry of 1,7-phenanthroline derivatives offers opportunities for fundamental chemical research. The study of this compound could provide deeper insights into structure-property relationships within the phenanthroline family. Interdisciplinary investigations could bridge coordination chemistry with supramolecular chemistry, exploring its use in constructing complex architectures like catenanes and rotaxanes. Furthermore, theoretical and computational studies could predict the properties of its metal complexes and guide experimental work, accelerating the discovery of new applications. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 10-Methyl-1,7-phenanthroline, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyclization reactions or derivatization of phenanthroline precursors. For example, pyrazolo[3,4-b]pyridine derivatives fused with phenanthroline frameworks can be synthesized via condensation reactions under reflux conditions using anhydrous solvents like dimethylformamide (DMF) . Purity validation should include:

- Melting Point Analysis : Compare observed melting points with literature values (e.g., anhydrous 1,10-phenanthroline melts at 117°C; methyl substitution may alter this slightly) .

- Chromatography : Use HPLC or TLC with UV detection to confirm homogeneity.

- Spectroscopic Characterization : Employ -NMR to verify methyl group integration at position 10 and FT-IR to confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation. The monohydrate form of related phenanthrolines is prone to water absorption, which can alter reactivity .

- Safety Protocols : Use gloves, protective eyewear, and fume hoods during handling. Waste must be segregated and disposed via certified chemical waste services .

Q. What spectroscopic techniques are suitable for studying metal-chelation behavior?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance shifts in the 450–550 nm range when complexed with metal ions (e.g., Fe forms a red complex with λmax at 510 nm in 1,10-phenanthroline; methylation may perturb these values) .

- Electrochemical Methods : Cyclic voltammetry can assess redox activity of metal complexes. Compare results with non-chelating isomers (e.g., 4,7-phenanthroline) to isolate chelation effects .

Advanced Research Questions

Q. How does the methyl group at position 10 influence steric and electronic properties compared to 1,10-phenanthroline?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to compare electron density distributions and steric hindrance. Methyl groups may reduce accessibility to metal-binding sites .

- Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to measure binding constants (K) with metal ions like Fe. Contrast with 1,10-phenanthroline to quantify substituent effects .

Q. How can researchers resolve contradictory data in catalytic studies involving this compound?

- Methodological Answer :

- Control Experiments : Include non-chelating analogs (e.g., 1,7-phenanthroline) to distinguish chelation-specific effects from general ligand interactions .

- Triangulation : Validate results using multiple techniques (e.g., kinetic assays, X-ray crystallography, and EPR spectroscopy). For instance, inconsistent reaction rates might arise from trace metal impurities, requiring ICP-MS verification .

Q. What are the best practices for designing enzyme inhibition assays with this compound?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 1 µM to 1 mM to identify IC values. Pre-incubate the compound with the enzyme to account for time-dependent inhibition, a hallmark of metal chelators .

- Matrix Metalloproteinase (MMP) Studies : Use gelatin zymography to visualize inhibition. Include EDTA as a positive control and validate specificity via rescue experiments with exogenous Zn .

Data Reporting and Validation

Q. How should numerical data (e.g., binding constants) be reported to meet journal standards?

- Methodological Answer :

- Precision : Report values to one significant digit beyond instrument precision (e.g., a spectrophotometer with ±0.001 AU should report K as 1.25 × 10 ± 0.02 × 10 M) .

- Statistical Significance : Use ANOVA or t-tests for comparative studies. Specify P-values (e.g., P < 0.05) when claiming significance .

Q. What validation steps are critical when publishing thermal analysis data (e.g., DSC)?

- Methodological Answer :

- Calibration : Standardize DSC instruments with indium (melting point: 156.6°C) and zinc (419.5°C) .

- Replicates : Perform triplicate runs and report mean ± SD. For this compound, compare enthalpy of fusion (ΔH) with literature values for analogous compounds (e.g., 2,9-dimethyl-1,10-phenanthroline has ΔH = 28.1 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.